4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Description
Properties
IUPAC Name |
4-(4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S2/c24-33(30,31)18-11-5-15(6-12-18)13-14-25-21(28)16-7-9-17(10-8-16)27-22(29)19-3-1-2-4-20(19)26-23(27)32/h5-12,19-20H,1-4,13-14H2,(H,25,28)(H,26,32)(H2,24,30,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSCSUQWCNIDRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide belongs to a class of compounds known for their diverse biological activities. This article aims to explore its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
The compound is characterized by a complex structure that includes a tetrahydroquinazoline moiety and a sulfonamide group. The molecular formula is C₂₁H₂₃N₅O₃S₂, with a molecular weight of approximately 445.57 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₃N₅O₃S₂ |
| Molecular Weight | 445.57 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the tetrahydroquinazoline ring and subsequent modifications to introduce the sulfonamide group. Specific methodologies may vary based on the desired purity and yield.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Case Study:
A study published in 2023 evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability (IC50 = 12.5 µM) compared to control groups, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating moderate efficacy.
Table: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Enzyme Inhibition
In silico studies suggest that this compound acts as an inhibitor of certain enzymes involved in cancer progression and inflammation. Molecular docking studies revealed strong binding affinities to targets such as dihydrofolate reductase (DHFR), with a binding energy of -9.0 kcal/mol .
The biological activity of this compound is attributed to its ability to interact with specific protein targets within cells. The presence of the sulfonamide group enhances its binding affinity to target enzymes, leading to inhibition of their activity and subsequent cellular effects.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle: The target compound’s tetrahydroquinazolinone core distinguishes it from triazole-based analogs (e.g., ). Quinazolinones exhibit planar aromaticity, enhancing π-π stacking interactions in enzyme binding, whereas triazoles offer greater conformational flexibility .
- In contrast, bromo-substituted analogs () may exhibit altered pharmacokinetics due to increased lipophilicity .
Pharmacological and Physicochemical Properties
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
